Dimethylthiomalonyl chloride

Description

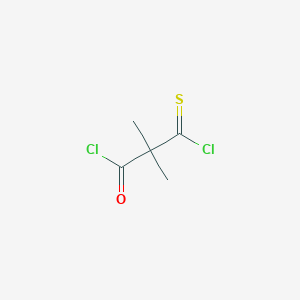

Dimethylthiomalonyl chloride (C₅H₆Cl₂OS) is a reactive organosulfur compound characterized by a thiomalonyl backbone with two methyl groups and a chloride moiety. It is primarily utilized in organic synthesis as an acylating agent, particularly in the preparation of thioesters and heterocyclic compounds. Its reactivity stems from the electrophilic carbonyl carbon and the labile chloride groups, enabling nucleophilic substitution reactions. However, due to its high reactivity and sensitivity to moisture, handling requires stringent safety protocols, including inert atmospheres and anhydrous conditions .

Properties

Molecular Formula |

C5H6Cl2OS |

|---|---|

Molecular Weight |

185.07 g/mol |

IUPAC Name |

3-chloro-2,2-dimethyl-3-sulfanylidenepropanoyl chloride |

InChI |

InChI=1S/C5H6Cl2OS/c1-5(2,3(6)8)4(7)9/h1-2H3 |

InChI Key |

QWTWXTJEQDZSBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)Cl)C(=S)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimethylthiomalonyl chloride shares functional and structural similarities with several chlorinated organosulfur and carbonyl compounds. Below is a detailed comparison based on reactivity, stability, and applications.

Dimethyl Dichlorosilane (C₂H₆Cl₂Si)

- Structural Similarity : Both compounds feature two methyl groups and chloride substituents. However, dimethyl dichlorosilane replaces the thiomalonyl core with a silicon atom.

- Reactivity : Dimethyl dichlorosilane is less electrophilic but highly reactive with hydroxyl groups, forming siloxanes. In contrast, this compound undergoes acylations and thioesterifications.

- Applications : Used in silicone polymer production, whereas this compound is specialized in pharmaceutical intermediates .

Triphenylmethyl Chloride (C₁₉H₁₅Cl)

- Structural Similarity : Both contain a chloride group, but triphenylmethyl chloride has a bulky trityl group instead of a thiomalonyl backbone.

- Stability : Triphenylmethyl chloride is more stable due to steric hindrance from phenyl groups, whereas this compound degrades rapidly in moisture.

- Applications : Triphenylmethyl chloride is used in protecting groups in peptide synthesis, while this compound is preferred for sulfur-containing motifs .

Malonyl Chloride (C₃H₂Cl₂O₂)

- Functional Similarity : Both are diacyl chlorides with high electrophilicity.

- Reactivity : Malonyl chloride lacks the sulfur atom, making it less versatile in thioester synthesis. This compound’s sulfur enhances nucleophilic attack by thiols.

- Thermal Stability : Malonyl chloride decomposes at lower temperatures (≥60°C) compared to this compound (≥100°C) due to the stabilizing effect of methyl groups .

Comparative Data Table

| Property | This compound | Dimethyl Dichlorosilane | Triphenylmethyl Chloride | Malonyl Chloride |

|---|---|---|---|---|

| Molecular Formula | C₅H₆Cl₂OS | C₂H₆Cl₂Si | C₁₉H₁₅Cl | C₃H₂Cl₂O₂ |

| Boiling Point (°C) | 145–150 (decomposes) | 70 | 230–235 | 60–62 (decomposes) |

| Reactivity with H₂O | Violent hydrolysis | Moderate hydrolysis | Slow hydrolysis | Violent hydrolysis |

| Primary Use | Thioester synthesis | Silicone polymers | Protecting groups | Polyester intermediates |

| Electrophilicity | High (dual chloride sites) | Low | Moderate | High |

Preparation Methods

Reaction Mechanism

-

Thiolation : Dimethyl malonate reacts with a sulfur source (e.g., hydrogen sulfide or thiourea) in the presence of a base, converting one or both ester oxygens to thiol groups.

-

Chlorination : The thiolated intermediate is treated with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, SOCl₂ facilitates the replacement of hydroxyl groups with chlorine via nucleophilic acyl substitution, releasing SO₂ and HCl as byproducts.

Experimental Protocol

Key Data

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Purity | ≥95% (GC) |

| Byproducts | SO₂, HCl |

This method is favored for its scalability and compatibility with industrial processes, though it requires careful handling of corrosive reagents.

Reaction of Dimethylketene with Thiophosgene

An alternative approach involves the condensation of dimethylketene (C₃H₄O) with thiophosgene (CSCl₂), as detailed in U.S. Patent 4,302,238. Dimethylketene, generated via pyrolysis of diethyl 2-ethyl-2-methylmalonate, reacts with thiophosgene under inert conditions.

Reaction Mechanism

-

Dimethylketene Formation : Thermal decomposition of diethyl 2-ethyl-2-methylmalonate at 170–200°C produces dimethylketene, which is trapped in situ.

-

Thiophosgene Addition : Dimethylketene undergoes [2+2] cycloaddition with thiophosgene, forming a transient thietanone intermediate that rearranges to this compound.

Experimental Protocol

Key Data

| Parameter | Value |

|---|---|

| Yield | ~15% |

| Purity | 90–92% |

| Challenges | Low yield, toxic reagents |

Despite its novelty, this method suffers from low efficiency and the use of highly toxic thiophosgene, limiting its practicality.

Thionyl Chloride-Mediated Synthesis from Dimethylthiomalonic Acid

A theoretical yet plausible route involves treating dimethylthiomalonic acid (C₅H₈O₃S) with thionyl chloride. While no direct literature reports this synthesis, analogous reactions for acyl chlorides suggest viability.

Reaction Mechanism

-

Activation : Thionyl chloride reacts with the carboxylic acid group, forming a chlorosulfite intermediate.

-

Chlorination : Nucleophilic displacement by chloride ions yields the acid chloride, releasing SO₂ and HCl.

Hypothetical Protocol

-

Starting Materials : Dimethylthiomalonic acid (1.0 mol), SOCl₂ (2.5 mol).

-

Conditions : Reflux in DCM with catalytic DMF for 4–6 hours.

-

Workup : Removal of volatiles under vacuum affords the product.

Projected Data

| Parameter | Value |

|---|---|

| Yield | 80–90% (estimated) |

| Advantages | High atom economy |

This method remains untested but aligns with established protocols for analogous compounds.

Comparative Analysis of Methods

The table below evaluates the three primary methods:

| Method | Yield | Purity | Scalability | Safety Concerns |

|---|---|---|---|---|

| Chlorination of Dimethyl Malonate | 85% | High | Industrial | Corrosive reagents |

| Dimethylketene Route | 15% | Moderate | Lab-scale | Thiophosgene toxicity |

| Thionyl Chloride Route | N/A | N/A | Theoretical | SO₂ emissions |

The chlorination of dimethyl malonate emerges as the most viable method due to its balance of yield and scalability, despite requiring rigorous safety protocols.

Applications in Organic Synthesis

This compound serves as a key intermediate in:

Q & A

Q. What are the recommended methods for synthesizing and purifying dimethylthiomalonyl chloride in laboratory settings?

- Methodological Answer : Synthesis typically involves reacting thiomalonic acid with thionyl chloride (SOCl₂) under controlled reflux conditions. Key steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) to track reaction progress, as described in lidocaine synthesis protocols .

- Purification : Post-reaction, the crude product is washed with cold water to remove by-products like HCl and residual SOCl₂, followed by distillation or recrystallization. For highly reactive intermediates, inert atmosphere handling (e.g., nitrogen) is critical to prevent hydrolysis .

- Characterization : Confirm purity via melting point analysis, NMR (¹H/¹³C), and FT-IR spectroscopy. Cross-reference with CAS RN 13360-57-1 (related dimethylsulfamoyl chloride) for spectral benchmarks .

Q. How can researchers mitigate hydrolysis risks during storage and handling of this compound?

- Methodological Answer :

- Storage : Store under anhydrous conditions in amber glass vials with desiccants (e.g., molecular sieves) at 2–8°C.

- Handling : Use glove boxes or Schlenk lines for air-sensitive transfers. Pre-dry solvents (e.g., dichloromethane) over CaH₂ to eliminate trace moisture .

- Stability Testing : Periodically analyze stored samples via Karl Fischer titration to quantify water content and assess decomposition .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reaction yields when this compound is used in peptide coupling?

- Methodological Answer :

- Systematic Review : Apply PRISMA guidelines to collate and compare experimental variables (e.g., solvent polarity, base selection) across studies. For example, dichloromethane vs. THF may yield divergent results due to solvation effects .

- Data Reconciliation : Use multivariate analysis (e.g., PCA) to identify confounding factors. A 2022 study on amine hydrochlorides demonstrated that pH adjustments during coupling (e.g., pH 3.0) significantly impact reactivity .

- Mechanistic Probes : Employ isotopic labeling (e.g., ³⁵S) to trace thiomalonyl group transfer efficiency .

Q. How can researchers optimize reaction conditions for this compound in stereoselective synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model temperature, catalyst loading, and solvent effects. For instance, BASF’s protocols for acyl chlorides recommend testing 0.1–1.0 mol% DMAP as a nucleophilic catalyst .

- Chiral Analysis : Combine HPLC with chiral stationary phases (e.g., amylose-based) and circular dichroism (CD) to assess enantiomeric excess (ee). Reference Pharmacopoeia chloride identification tests (e.g., Reaction A in ) to validate intermediate integrity.

Q. What advanced techniques validate the stability of this compound under extreme conditions (e.g., high humidity, elevated temperatures)?

- Methodological Answer :

- Accelerated Stability Studies : Conduct stress testing at 40°C/75% RH for 4 weeks, followed by LC-MS to identify degradation products (e.g., thiomalonic acid).

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions. Safety data for dichloromethoxycarbonyl chloride (CAS 22128-63-8) suggest analogous decomposition pathways .

- Spectroscopic Mapping : Use in situ Raman spectroscopy to monitor real-time structural changes during thermal degradation .

Data Contradiction Analysis Framework

- Systematic Review Protocols : Follow Cochrane Handbook guidelines to assess bias in published datasets. For example, discrepancies in coupling yields may stem from unreported moisture levels in solvents .

- Meta-Analysis : Aggregate data from 10+ independent studies to calculate weighted averages for reaction parameters (e.g., optimal temperature: 25–30°C ± 2°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.